An In-Depth Technical Guide to 4-iodo-9H-fluoren-9-one: A Versatile Building Block in Chemical Synthesis
An In-Depth Technical Guide to 4-iodo-9H-fluoren-9-one: A Versatile Building Block in Chemical Synthesis
This document provides a comprehensive technical overview of 4-iodo-9H-fluoren-9-one, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide delves into the molecule's structure, properties, synthesis, and critical applications, grounding all information in established scientific principles and authoritative data.
Introduction: The Significance of the Fluorenone Scaffold and the 4-iodo Moiety
The 9H-fluoren-9-one core is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-deficient aromatic system imparts unique photophysical and biological properties to its derivatives.[3] The introduction of an iodine atom at the 4-position transforms this scaffold into a highly versatile and reactive building block. The carbon-iodine (C-I) bond is a prime functional handle for a variety of metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. This capability makes 4-iodo-9H-fluoren-9-one an invaluable precursor for constructing complex molecules, from potential therapeutic agents targeting proteins like Hsp90 to advanced organic electronic materials.[4][5]
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of reproducible science. The fundamental identifiers for 4-iodo-9H-fluoren-9-one are crucial for sourcing, registration, and data retrieval.
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IUPAC Name: 4-iodo-9H-fluoren-9-one
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SMILES: O=C1C2=C(C3=C1C=CC=C3)C(I)=CC=C2[7]
The molecule's architecture, consisting of a tricyclic fluorenone system with an iodine substituent on one of the outer aromatic rings, is depicted below.
Caption: 2D structure of 4-iodo-9H-fluoren-9-one.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its handling, storage, reaction setup, and purification. The data below are compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 306.10 g/mol | [4] |
| Appearance | Expected to be a yellow to orange solid | Based on parent compound[8][9][10] |
| Melting Point | Data not available; parent fluorenone melts at 84.0 °C | [8] |
| Boiling Point | Data not available; parent fluorenone boils at 341.5 °C | [8] |
| Solubility | Expected to be soluble in common organic solvents like THF, Dichloromethane, and DMF; insoluble in water. | Based on parent compound[8][9] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for verifying the identity and purity of 4-iodo-9H-fluoren-9-one. While experimental spectra for this specific molecule are not widely published, a profile can be accurately predicted based on its structure and data from analogous fluorenones.[11][12][13]
| Spectroscopy | Predicted Key Features | Rationale |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.2-8.0 ppm). Protons adjacent to the iodine and carbonyl group will be shifted downfield. | The deshielding effects of the aromatic rings, the electron-withdrawing carbonyl group, and the electronegative iodine atom dominate the spectrum. |
| ¹³C NMR | Carbonyl carbon signal around 190-195 ppm. Multiple aromatic carbon signals (120-150 ppm). A distinct signal for the carbon bonded to iodine (approx. 90-100 ppm). | The carbonyl carbon is highly deshielded. The C-I carbon signal is characteristic and appears at a relatively upfield position for an aromatic carbon due to the heavy atom effect. |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹. Aromatic C=C stretches at ~1600 cm⁻¹ and 1450 cm⁻¹. C-H aromatic stretches above 3000 cm⁻¹. | These are hallmark absorbances for an aromatic ketone. The carbonyl stretch is particularly diagnostic for the fluorenone core.[12][14] |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 306. Characteristic fragment ion [M-I]⁺ at m/z 179. | The molecular weight provides direct confirmation of the chemical formula. Loss of the iodine atom is a predictable and common fragmentation pathway. |
Synthesis and Reactivity: A Chemist's Perspective
Synthetic Strategies
The synthesis of 4-iodo-9H-fluoren-9-one is not commonly detailed, but a logical and efficient route can be designed based on established methodologies for fluorenone synthesis.[15][16] A highly plausible approach involves the direct iodination of the parent 9H-fluoren-9-one. The electron-withdrawing nature of the carbonyl group directs electrophilic substitution, but a strong iodinating agent and catalyst are required.
Another robust strategy is a palladium-catalyzed cyclocarbonylation of a suitably substituted o-halobiaryl precursor.[15] This modern synthetic method offers excellent control and functional group tolerance.
Caption: Plausible synthetic route to 4-iodo-9H-fluoren-9-one.
Core Reactivity
The true value of 4-iodo-9H-fluoren-9-one lies in its reactivity. The C-I bond is susceptible to a wide array of powerful bond-forming reactions, making it a cornerstone intermediate.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.
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Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, crucial for extending conjugation in electronic materials.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.
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Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by reacting with amines, essential for synthesizing many biologically active compounds.
This reactivity profile allows for the systematic and modular construction of a vast library of fluorenone derivatives from a single, readily accessible intermediate.
Applications in Research and Drug Development
The structural features of 4-iodo-9H-fluoren-9-one make it a high-value starting material in several advanced research areas.
Medicinal Chemistry and Drug Discovery
Fluorenone derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][8] 4-iodo-9H-fluoren-9-one is a key starting point for synthesizing analogs designed to probe structure-activity relationships (SAR). For example, it can be used to synthesize derivatives of 4-(benzimidazol-2-yl)fluorene, which have been investigated as inhibitors of Hsp90 (Heat shock protein 90), a chaperone protein that is a significant target in cancer therapy.[4]
Caption: Application pathways from 4-iodo-9H-fluoren-9-one.
Materials Science
The rigid and planar fluorene core is an excellent chromophore. By using the iodo-group to extend the π-conjugated system via cross-coupling reactions, chemists can fine-tune the electronic and optical properties of the resulting molecules.[3] This makes 4-iodo-9H-fluoren-9-one a valuable precursor for creating:
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Organic Light-Emitting Diodes (OLEDs): As a host or emissive material.
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Polymers: Incorporation into polymer backbones to enhance thermal stability and introduce specific optoelectronic functions.[5]
-
Biosensors: As a scaffold for fluorescent probes that can detect specific biological molecules or ions.[3]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-iodo-9H-fluoren-9-one.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin, eyes, and clothing.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[19]
While specific toxicity data for this compound is limited, it should be treated as a potential irritant and handled with the care afforded to all novel research chemicals.
Experimental Protocols
Protocol: Synthesis of 4-iodo-9H-fluoren-9-one
Causality: This protocol uses N-Iodosuccinimide (NIS) as a mild and effective electrophilic iodine source. Triflic acid (TfOH) is a powerful superacid catalyst that activates the NIS and the aromatic ring, facilitating the iodination of the moderately deactivated fluorenone system.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 9H-fluoren-9-one (10.0 g, 55.5 mmol).
-
Add dichloromethane (DCM, 100 mL) to dissolve the starting material.
-
In a separate flask, dissolve N-Iodosuccinimide (NIS) (13.7 g, 61.1 mmol, 1.1 eq) in DCM (50 mL).
-
Slowly add the NIS solution to the fluorenone solution at room temperature over 15 minutes.
-
Carefully add Triflic acid (TfOH) (0.83 g, 5.55 mmol, 0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color dissipates.
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-iodo-9H-fluoren-9-one.
Protocol: Characterization by ¹H NMR Spectroscopy
Causality: This protocol ensures a high-quality spectrum for structural verification. Deuterated chloroform (CDCl₃) is a common solvent that dissolves the compound well. Tetramethylsilane (TMS) provides a zero-point reference for accurate chemical shift measurement.
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, integrating the signals and analyzing the chemical shifts and coupling constants to confirm the structure.
References
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NIST. 9H-Fluoren-9-one. [Link]
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